molecular formula C27H23NOS B4932632 N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide

N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No.: B4932632
M. Wt: 409.5 g/mol
InChI Key: JNBVDUDYHNOSEU-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The exact mechanism of action of N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In the brain, this compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In the brain, this compound has been shown to increase the levels of dopamine, leading to increased motivation and reward-seeking behavior. In the immune system, this compound has been shown to modulate the activity of immune cells, leading to a more balanced immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, making it a useful tool for investigating the role of these targets in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Another area of interest is the investigation of this compound's potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a multistep process starting with the reaction of benzaldehyde with benzyl chloride to form benzylidenebenzyl chloride. This intermediate is then reacted with thioanisole in the presence of a base to produce this compound. The yield of this synthesis method is typically around 60-70%.

Scientific Research Applications

N-(diphenylmethyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been studied for its potential use as a tool to investigate the role of dopamine in the brain. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Properties

IUPAC Name

N-benzhydryl-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NOS/c29-27(26(23-17-9-3-10-18-23)30-24-19-11-4-12-20-24)28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBVDUDYHNOSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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